2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methylsulfanyl group at the 2-position and two cyano groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two molecules of malononitrile with aromatic aldehydes and thiols. Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .
Industrial Production Methods
Industrial production methods for this compound often utilize catalysts such as triethylamine, inorganic bases, or boric acid, sometimes in combination with ultrasonic irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Cyclization reactions often require acidic or basic conditions to proceed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and various heterocyclic compounds .
Scientific Research Applications
2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity and can be used in the development of pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting adenosine receptors.
Industry: The compound is used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as adenosine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
- 2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile
Uniqueness
2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity .
Properties
IUPAC Name |
2-methylsulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-12-8-7(4-10)2-6(3-9)5-11-8/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCFDHZBSVUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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